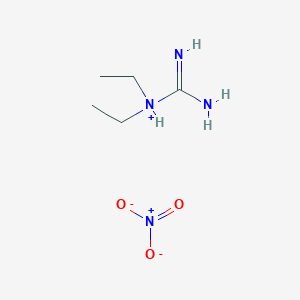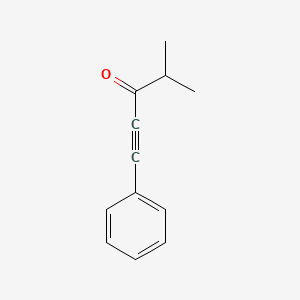![molecular formula C9H8N2O3 B14164219 6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione CAS No. 81214-69-9](/img/structure/B14164219.png)
6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolo[3,4-b]pyridine family, which is known for its diverse biological and medicinal importance. The structure of this compound includes a pyridine ring fused with a pyrrole ring, and it has a hydroxyethyl group attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione can be achieved through various methods. One common approach involves a three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile. This reaction is typically base-promoted and can be carried out under mild conditions . Another method involves the reaction of β-enamino imide, aromatic aldehydes, and cyclic diketones such as dimedone and cyclohexane-1,3-dione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the pyridine ring can produce a dihydropyridine derivative.
Applications De Recherche Scientifique
6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine: This compound has a benzyl group instead of a hydroxyethyl group and exhibits different biological activities.
6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: This compound lacks the hydroxyethyl group and has different chemical properties.
Uniqueness
6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group allows for additional functionalization and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
81214-69-9 |
|---|---|
Formule moléculaire |
C9H8N2O3 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
6-(2-hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C9H8N2O3/c12-5-4-11-8(13)6-2-1-3-10-7(6)9(11)14/h1-3,12H,4-5H2 |
Clé InChI |
UGSDQCQTTAZAQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)N(C2=O)CCO)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


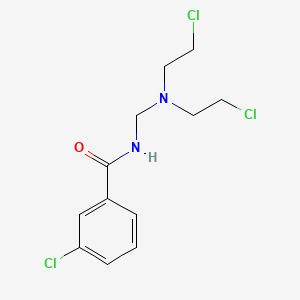
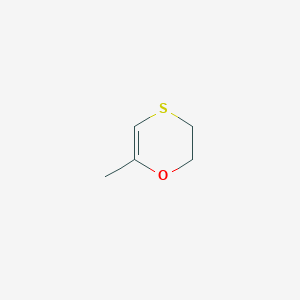
![7-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one](/img/structure/B14164155.png)
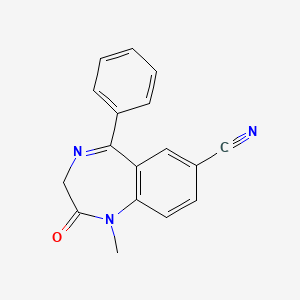
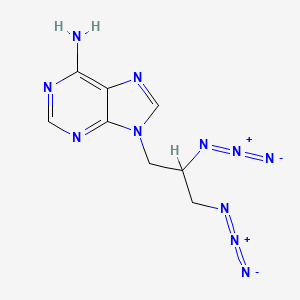
![[(2R)-butan-2-yl]urea](/img/structure/B14164174.png)
![2,2-dimethyl-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide](/img/structure/B14164178.png)
![4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine](/img/structure/B14164189.png)


